

Introduction: The Strategic Importance of 1-Chloro-3,5-difluorobenzene

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Compound of Interest

Compound Name: 1-Chloro-3,5-difluorobenzene

Cat. No.: B074746

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1-Chloro-3,5-difluorobenzene (CAS No. 1435-43-4) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.^[1] Its unique substitution pattern, featuring a chlorine atom and two meta-positioned fluorine atoms, imparts specific reactivity and physical characteristics that make it a valuable building block. In pharmaceutical and agrochemical synthesis, this compound serves as a crucial intermediate for introducing the 3,5-difluorophenyl moiety into larger molecules.^[1] The strategic incorporation of fluorine atoms is a well-established method for modulating the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs), often leading to enhanced biological activity.^[1] This guide provides a comprehensive overview of the core physical properties of **1-Chloro-3,5-difluorobenzene**, offering field-proven insights and standardized protocols for its characterization.

Core Physicochemical Properties

The physical properties of a synthetic intermediate are critical parameters that dictate its handling, purification, reaction conditions, and safety protocols. The data for **1-Chloro-3,5-difluorobenzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ ClF ₂	[1][2][3][4]
Molecular Weight	148.54 g/mol	[1][2][3][4]
Appearance	Colorless to almost colorless clear liquid	[1][5]
Density	1.329 - 1.33 g/mL at 25 °C	[1][2][5]
Boiling Point	111-112 °C (lit.); 116 °C	[1][2][6]
Refractive Index	n _{20/D} 1.465 - 1.47	[1][2][5]
Flash Point	29.44 °C (85.0 °F) - closed cup	[2]
CAS Number	1435-43-4	[1][2][4][5]

Detailed Analysis of Physical Characteristics

State, Appearance, and Odor

At standard temperature and pressure, **1-Chloro-3,5-difluorobenzene** exists as a clear, colorless liquid.[1][5] Its relatively low boiling point and liquid state make it easy to handle and transfer in a laboratory setting using standard glassware.

Density and a Note on Halogenation

The density of this compound is approximately 1.33 g/mL, making it significantly denser than water.[2][5] This is a direct consequence of the incorporation of heavier halogen atoms (one chlorine and two fluorine atoms) onto the benzene ring. This property is crucial for solvent extraction procedures, as it will form the lower layer in an extraction with an aqueous phase, a practical consideration that simplifies downstream processing.

Boiling Point and Volatility

The reported boiling point ranges from 111-116 °C.[1][2][6] This moderate boiling point allows for effective purification by fractional distillation under atmospheric pressure, a standard and cost-effective method for achieving high purity. Its volatility, indicated by the boiling point, necessitates handling in well-ventilated areas or fume hoods to minimize inhalation exposure.

Refractive Index

The refractive index, measured at 20 °C using the sodium D-line ($n_{20/D}$), is approximately 1.465.[2][6] This is a rapid and non-destructive method for preliminary identification and quality control. A deviation from this value can indicate the presence of impurities or incorrect substance identity.

Solubility Profile

While specific solubility data is not extensively published, the chemical structure provides clear guidance. As a substituted, non-polar aromatic compound, **1-Chloro-3,5-difluorobenzene** is expected to have negligible solubility in water. Conversely, it should be fully miscible with a wide range of common organic solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. This solubility profile is fundamental to its use in organic synthesis, allowing it to serve as a reactant in a variety of solvent systems.

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the structure and purity of chemical intermediates.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) provides a distinct fragmentation pattern. The molecular ion peak (M^+) is observed at an m/z of 148, corresponding to the molecular weight.[3][4] The isotopic pattern of the molecular ion, showing a smaller peak at m/z 150 (the $M+2$ peak), is characteristic of a monochlorinated compound and serves as a definitive confirmation of the presence of one chlorine atom.[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for unambiguous structure elucidation.
 - **^{13}C NMR:** The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Data for this compound is available and can be used for structural confirmation.[7]
 - **^{19}F NMR:** For fluorinated compounds, ^{19}F NMR is indispensable. It provides direct evidence of the fluorine atoms and their chemical environment.

- ^1H NMR: The proton NMR spectrum would show signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns (splitting) of these protons are influenced by the adjacent halogen substituents, providing a unique fingerprint for this specific isomer.
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For **1-Chloro-3,5-difluorobenzene**, characteristic peaks for C-H stretching of the aromatic ring, C=C ring stretching, and strong C-F and C-Cl bond vibrations would be prominent.[3]

Standardized Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe self-validating systems for measuring key physical properties.

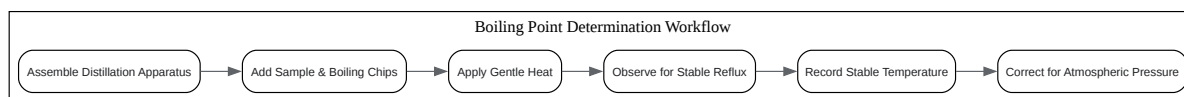
Protocol 1: Determination of Boiling Point

The choice of method depends on the required accuracy. For a definitive value, ebulliometry is preferred as it measures the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Methodology:

- Apparatus Setup: Assemble a standard distillation apparatus in a fume hood.
- Sample Addition: Place a small volume (e.g., 5 mL) of **1-Chloro-3,5-difluorobenzene** and a few boiling chips into the distillation flask.
- Heating: Gently heat the flask using a heating mantle.
- Equilibrium: Observe the temperature as the liquid begins to boil and a reflux ring of condensate rises up the distillation head.
- Measurement: Record the temperature when it stabilizes. This is the boiling point at the measured atmospheric pressure.

- **Pressure Correction:** If necessary, correct the observed boiling point to standard pressure (760 mmHg) using a nomograph.



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Caption: Workflow for Boiling Point Measurement.

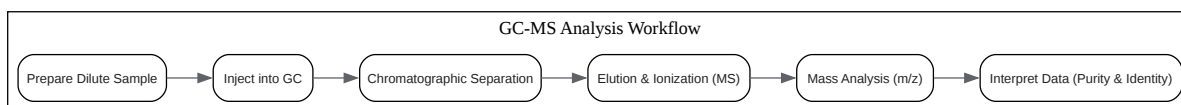
Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol validates both the purity and identity of the compound in a single, efficient workflow. The gas chromatograph separates the sample into its components, while the mass spectrometer provides a structural fingerprint for each.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **1-Chloro-3,5-difluorobenzene** (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector port.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of components between the mobile and stationary phases.
- **Detection & Ionization:** As components elute from the column, they enter the mass spectrometer's ion source (typically electron ionization).
- **Mass Analysis:** The resulting ions are separated by their mass-to-charge ratio (m/z).

- Data Interpretation: Analyze the resulting chromatogram to assess purity (a single peak indicates high purity) and the mass spectrum of the peak to confirm the molecular weight and fragmentation pattern against a reference database.[4]



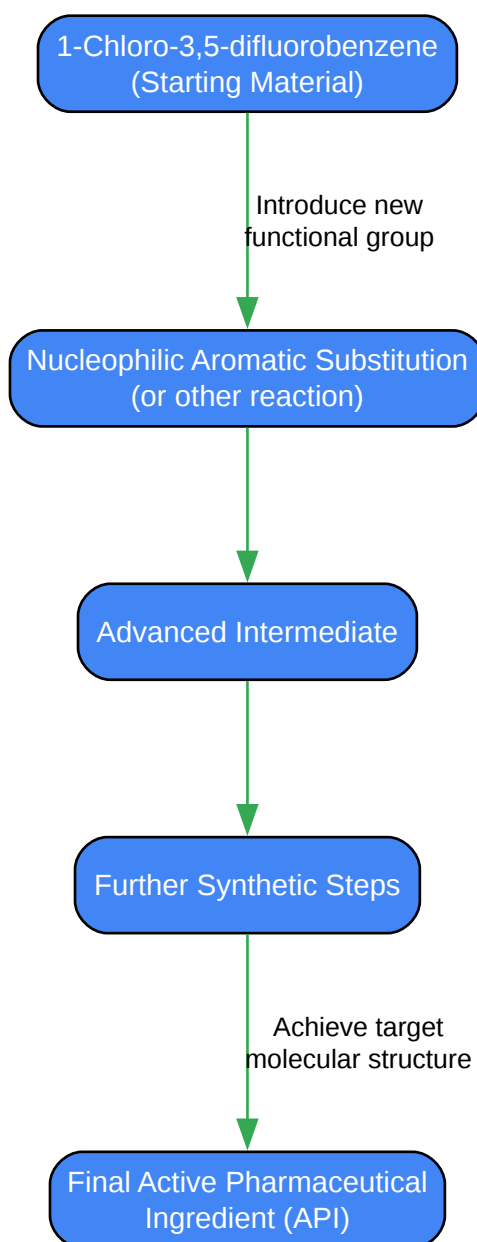
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Caption: GC-MS Identity and Purity Workflow.

The Role of Physical Properties in Synthetic Applications

The physical properties of **1-Chloro-3,5-difluorobenzene** are not merely data points; they directly inform its application as a synthetic intermediate.

- Reactivity Control: The compound's specific structure allows for selective functionalization, making it a valuable building block in organic synthesis.[1]
- API Development: It is a key component in the synthesis of APIs where the 3,5-difluorophenyl group is desired to enhance metabolic stability or binding interactions.[1]
- Process Optimization: Knowledge of its boiling point and solubility allows chemists to design efficient reaction, workup, and purification schemes, ultimately streamlining synthesis and reducing production costs.[1]



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Caption: Role as a Building Block in Synthesis.

Safety, Handling, and Storage

Authoritative safety data indicates that **1-Chloro-3,5-difluorobenzene** is a flammable liquid and vapor.[2][3][8] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][8]

- Handling: Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is mandatory.[\[2\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[\[1\]](#)[\[8\]](#) Recommended storage temperature is often between 2-8 °C.[\[1\]](#)
- Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

Conclusion

1-Chloro-3,5-difluorobenzene is more than a collection of physical data points; it is a strategic tool for chemical innovation. Its well-defined properties—a moderate boiling point for easy purification, a characteristic density for straightforward extraction, and a unique spectroscopic fingerprint for reliable identification—are intrinsically linked to its utility. For researchers in drug development and materials science, a thorough understanding of these core characteristics is the foundation for its effective and safe application in the synthesis of next-generation molecules.

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